2-(3-Cyclopropyl-4-(difluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
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Overview
Description
This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is substituted with cyclopropyl, difluoromethyl, and phenyl groups, making it a versatile building block in organic synthesis.
Preparation Methods
The synthesis of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclopropyl group: This step often involves a cyclopropanation reaction using reagents such as diazomethane.
Addition of the difluoromethyl group: This can be done using difluoromethylating agents under specific conditions.
Attachment of the phenyl group: This step may involve a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-(3-Cyclopropyl-4-(difluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolo[3,4-b]pyridine core can be replaced with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydride donors for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Cyclopropyl-4-(difluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure and reactivity.
Medicine: Research into potential therapeutic applications of this compound is ongoing, with studies exploring its efficacy in treating various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 2-(3-Cyclopropyl-4-(difluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid stands out due to its unique combination of substituents on the pyrazolo[3,4-b]pyridine core. Similar compounds include:
2-(3-Cyclopropyl-6-(2-furyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl)acetic acid: This compound has a furyl group instead of a phenyl group.
2-(3-Cyclopropyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl)acetic acid: This compound features a methoxyphenyl group instead of a phenyl group.
Properties
IUPAC Name |
2-[3-cyclopropyl-4-(difluoromethyl)-6-phenylpyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c19-17(20)12-8-13(10-4-2-1-3-5-10)21-18-15(12)16(11-6-7-11)22-23(18)9-14(24)25/h1-5,8,11,17H,6-7,9H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOVEZAIQBWRMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC=CC=C4)C(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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